N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide
Description
N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide is a hydrazone derivative characterized by a pyrazine-2-carbohydrazide backbone and a 4-isopropylbenzylidene substituent. Hydrazones are bioactive molecules with a –CO–NH–N=CH– motif, enabling diverse applications in medicinal chemistry, materials science, and coordination chemistry .
Properties
Molecular Formula |
C15H16N4O |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-11(2)13-5-3-12(4-6-13)9-18-19-15(20)14-10-16-7-8-17-14/h3-11H,1-2H3,(H,19,20)/b18-9+ |
InChI Key |
NXTBPUYKCPMAFP-GIJQJNRQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide typically involves the condensation reaction between 4-(propan-2-yl)benzaldehyde and pyrazine-2-carbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. As a Schiff base hydrazone, it can form stable complexes with metal ions, which can then interact with biological molecules and pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure can be compared to other pyrazine carbohydrazides and benzylidene hydrazones, with variations in the aryl/heteroaryl substituents significantly influencing physicochemical and biological properties.
Table 1: Key Structural and Functional Comparisons
*Estimated based on logP of N'-{[4-(propan-2-yl)phenyl]methylidene}hexanehydrazide (logP = 4.5) .
Physicochemical Properties
- Lipophilicity :
- Crystal Packing :
- Bromo-substituted analogues form π–π stacked structures (3.84 Å) and hydrogen-bonded chains, whereas bulky isopropyl groups may disrupt packing, reducing crystallinity .
Biological Activity
N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide is a synthetic compound that belongs to the pyrazine family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazine ring, a hydrazone linkage, and an isopropyl-substituted phenyl group. Its molecular formula is CHNO, with a molecular weight of 256.31 g/mol .
Biological Activity Overview
Research has indicated that derivatives of pyrazine compounds exhibit a variety of biological activities, including:
- Antimicrobial Activity: Pyrazine derivatives have shown significant effectiveness against various Gram-positive and Gram-negative bacteria.
- Anticancer Activity: Certain derivatives induce apoptosis in cancer cells, inhibiting cell proliferation and causing cell cycle arrest.
- Anti-inflammatory Effects: Some studies suggest potential anti-inflammatory properties that may be beneficial in treating inflammatory diseases.
Antimicrobial Activity
A study conducted on pyrazine-2-carbohydrazide derivatives demonstrated potent antimicrobial activity against several bacterial strains. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria, with notable efficacy observed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL for Gram-positive bacteria and 16 to 64 µg/mL for Gram-negative bacteria .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 32 |
| Compound C | Bacillus subtilis | 16 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One significant study investigated its effects on human leukemia K562 cells. The compound exhibited an IC value of 25 µM after 72 hours of treatment, indicating its capability to induce apoptosis effectively.
The mechanism by which this compound induces apoptosis involves the modulation of intrinsic apoptotic pathways. Key findings include:
- Cell Cycle Arrest: Treatment resulted in G0/G1 phase arrest, leading to increased sub-G1 cell populations indicative of apoptosis.
- Gene Expression Modulation: The expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl2, Survivin) genes were altered significantly post-treatment, with upregulation of Bax and downregulation of Bcl2 and Survivin .
Case Studies
-
Study on Antimicrobial Efficacy:
A series of derivatives were synthesized and tested for their antimicrobial properties against various strains. Results highlighted the superior activity of certain compounds compared to standard antibiotics. -
Study on Anticancer Properties:
The effects on K562 cells demonstrated that the compound could significantly inhibit cell viability and induce apoptosis through specific signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
